molecular formula C18H14ClNO3 B2814824 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862663-08-9

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2814824
CAS No.: 862663-08-9
M. Wt: 327.76
InChI Key: BCXSKZHAGHBZEB-UHFFFAOYSA-N
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Biological Activity

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₄ClNO₃
  • Molecular Weight : 327.76 g/mol
  • Structure : The compound features a quinoline backbone with a chloro substituent and an ethoxyphenyl moiety, enhancing its lipophilicity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, positioning it as a candidate for antibiotic development. The compound's structural attributes contribute to its ability to disrupt bacterial cell functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer and other malignancies. Studies have demonstrated that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II, which is crucial for DNA replication and transcription.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

  • Enzyme Inhibition : This compound has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases, leading to altered cellular signaling and metabolism.
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, which may result in significant inhibitory effects on their activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In vitro studies have demonstrated that this compound exhibits potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.
  • Anticancer Activity :
    • A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The IC50 values for various cancer cell lines indicated significant cytotoxic effects at low concentrations.
  • Enzyme Interaction Studies :
    • Research involving enzyme assays showed that prolonged exposure to the compound resulted in sustained inhibition of alkaline phosphatase activity, indicating long-term effects on cellular processes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC₁₈H₁₄ClNO₃327.76 g/molAntimicrobial, Anticancer
ChloroquineC₁₈H₁₄ClN₃319.86 g/molAntimalarial
QuinineC₂₁H₂₄N₂O₂324.43 g/molAntimalarial

The unique substitution pattern of this compound may enhance its pharmacological profile compared to other quinoline derivatives like chloroquine and quinine, which are primarily used for malaria treatment.

Properties

IUPAC Name

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSKZHAGHBZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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